Product packaging for alpha-Conotoxin sii(Cat. No.:CAS No. 143294-31-9)

alpha-Conotoxin sii

Cat. No.: B233891
CAS No.: 143294-31-9
M. Wt: 1797 g/mol
InChI Key: YNWQPDMRDQFPAV-HQGLSJOVSA-N
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Description

Overview of Conotoxin Families and their Biological Significance

Cone snails (genus Conus) are predatory marine gastropods that employ a diverse arsenal (B13267) of venom peptides, known as conotoxins or conopeptides, to immobilize their prey. These peptides are small, cysteine-rich molecules, typically ranging from 10 to 40 amino acids, and are stabilized by multiple disulfide bonds that dictate their three-dimensional structure and biological activity google.comrcsb.orgresearchgate.net. Conotoxins are classified into various superfamilies and pharmacological families based on their molecular targets and physiological effects google.comebi.ac.uk.

The primary targets of conotoxins include a wide array of ion channels (such as voltage-gated sodium, potassium, and calcium channels) and various receptors, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs) ebi.ac.ukgoogle.comuniprot.orgebi.ac.uk. This specificity makes conotoxins invaluable tools for dissecting the complex workings of the nervous system and for identifying potential drug candidates for conditions ranging from chronic pain and epilepsy to neurological and psychiatric disorders ebi.ac.ukgoogle.comuniprot.org. For instance, omega-conotoxins, which target calcium channels, have led to the development of approved analgesics like ziconotide (B122063) ebi.ac.ukresearchgate.net. Alpha-conotoxins, in particular, are known for their potent modulation of nAChRs, which are crucial for neurotransmission at neuromuscular junctions and in the central nervous system ebi.ac.uknih.govuniprot.orgebi.ac.uknih.gov.

Position of Alpha-Conotoxin SII within the Conotoxin Superfamily

Alpha-conotoxins constitute a significant subfamily of conotoxins, characterized by their specific interaction with nicotinic acetylcholine receptors (nAChRs) ebi.ac.uknih.govuniprot.orgebi.ac.uknih.gov. These peptides are broadly categorized into subclasses based on the number of amino acids between conserved cysteine residues, which form disulfide bonds that stabilize their structure google.commdpi.commdpi.com. Typically, alpha-conotoxins possess two disulfide bonds, forming a characteristic framework google.comnih.govacs.orgmdpi.com.

This compound, isolated from the venom of Conus striatus, is classified within the alpha-conotoxin group and belongs to the A-superfamily google.comnih.govuniprot.orgebi.ac.uk. Notably, this compound is distinguished by its "cysteine-rich framework II," which features three disulfide bonds rather than the more common two found in other alpha-conotoxins google.comnih.govnih.govacs.org. This unique cysteine arrangement (CCC-C-C-C) sets it apart structurally and has been a subject of scientific investigation to understand its impact on receptor binding and activity nih.govebi.ac.uknih.gov.

Historical Context of this compound Discovery and Early Characterization

The journey to understanding this compound began with the exploration of Conus striatus venom. In the early 1990s, researchers successfully purified, biochemically characterized, and chemically synthesized several neurotoxic peptides from this venom nih.gov. Among these was this compound, identified as an acetylcholine receptor blocker nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H101N21O26S6 B233891 alpha-Conotoxin sii CAS No. 143294-31-9

Properties

CAS No.

143294-31-9

Molecular Formula

C66H101N21O26S6

Molecular Weight

1797 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C66H101N21O26S6/c1-28(73-62(108)44-6-4-12-87(44)65(111)34(15-46(69)93)78-59(105)40(25-117)84-61(107)42(27-119)83-58(104)39(24-116)74-47(94)16-67)52(98)81-38(23-115)55(101)72-19-50(97)86-11-3-5-43(86)63(109)77-33(14-45(68)92)56(102)76-32(13-30-7-9-31(91)10-8-30)53(99)70-17-48(95)75-37(22-114)54(100)71-18-49(96)85-51(29(2)90)64(110)79-35(20-88)57(103)82-41(26-118)60(106)80-36(21-89)66(112)113/h7-10,28-29,32-44,51,88-91,114-119H,3-6,11-27,67H2,1-2H3,(H2,68,92)(H2,69,93)(H,70,99)(H,71,100)(H,72,101)(H,73,108)(H,74,94)(H,75,95)(H,76,102)(H,77,109)(H,78,105)(H,79,110)(H,80,106)(H,81,98)(H,82,103)(H,83,104)(H,84,107)(H,85,96)(H,112,113)/t28-,29+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,51-/m0/s1

InChI Key

YNWQPDMRDQFPAV-HQGLSJOVSA-N

SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)CNC(=O)C(CS)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)CNC(=O)C(CS)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN)O

sequence

GCCCNPACGPNYGCGTSCS

Synonyms

alpha-conotoxin SII

Origin of Product

United States

Structural Elucidation and Conformational Dynamics of Alpha Conotoxin Sii

Primary Amino Acid Sequence Analysis

Alpha-Conotoxin SII, a neurotoxic peptide, is characterized by its specific primary amino acid sequence. The mature form of the peptide, isolated from the venom of Conus striatus, comprises 19 amino acid residues with the sequence GCCCNPACGPNYGCGTSCS researchgate.net. A notable feature of this sequence is its high cysteine content, with six cysteine residues present. These cysteine residues account for approximately 30% of the peptide's total mass nih.govijs.si. The abundance of cysteine is critical for the formation of multiple disulfide bonds, which are essential for stabilizing the peptide's three-dimensional structure and mediating its biological function.

Table 1: Primary Amino Acid Sequence of this compound

PositionResidue
1G
2C
3C
4C
5N
6P
7A
8C
9G
10P
11N
12Y
13G
14C
15G
16T
17S
18C
19S

Source: researchgate.net

Disulfide Bond Architecture and Connectivity

Native Disulfide Bonds in this compound

This compound is distinguished by its unique disulfide bond architecture, featuring three native disulfide bonds. This contrasts with many other alpha-conotoxins that typically possess only two such cross-links. The specific connectivity of these disulfide bonds within this compound has been determined to be between cysteine residues at positions 3–8, 2–18, and 4–14 of the peptide sequence nih.govijs.si. This intricate network of disulfide linkages is fundamental to establishing and stabilizing the peptide's precise three-dimensional conformation, which is crucial for its pharmacological activity.

Comparison with Conventional Alpha-Conotoxin Frameworks (I and II)

Alpha-conotoxins are generally categorized into structural classes, primarily Framework I and Framework II, based on their disulfide bond patterns and sequence motifs nih.govacs.org. Conventional alpha-conotoxins, often classified under Framework I, typically exhibit two disulfide bonds arranged in a conserved globular framework. This framework commonly involves a [Cys1-Cys3, Cys2-Cys4] connectivity and characteristic cysteine spacing patterns, such as 4/7 or 3/5 residues between cysteine pairs mdpi.comresearchgate.net. This compound, however, stands out as the sole known member of the cysteine-rich Framework II nih.govacs.org. Its defining characteristic is the presence of three disulfide bonds, which represents a significant departure from the typical two-disulfide-bond structure of Framework I conotoxins. This includes an "extra disulfide bond" when compared to the common Framework I arrangement uniprot.org, contributing to its unique structural and functional properties.

Impact of Cysteine Richness on Structural Constraints

The high cysteine content of this compound, making up approximately 30% of its mass, directly translates into significant structural constraints due to the formation of three disulfide bonds nih.govijs.si. These extensive cross-links impose a greater degree of rigidity and structural definition on the peptide compared to conotoxins with fewer disulfide bonds. While this enhanced structural constraint is beneficial for stabilizing the peptide's conformation and imparting a unique binding mode at its target receptors uniprot.org, it also renders the molecule less stable under mild reducing conditions nih.govacs.org. The precise number and arrangement of disulfide bonds are critical determinants of the peptide's specific three-dimensional fold, which in turn dictates its biological activity and selectivity.

Three-Dimensional Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the three-dimensional structure of this compound nih.govacs.orgrcsb.orgrcsb.org. These studies have revealed that, despite its unique disulfide bond configuration, this compound adopts a well-defined structure nih.govacs.org. A key finding from NMR analyses is the presence of a 310-helix within its structure, a helical motif that is also frequently observed in Framework I alpha-conotoxins nih.govacs.org. Research efforts have also focused on characterizing truncated variants of this compound, such as Ile-SII(3-14), using NMR to gain further structural insights rcsb.org. These investigations, often conducted in solution, have provided critical information about the peptide's conformation, highlighting that the increased structural constraint in this compound contributes to its unique interactions with nicotinic acetylcholine (B1216132) receptors. However, these studies also indicate a reduced stability of the peptide under mild reducing conditions nih.govacs.org. The structural data derived from these NMR investigations are available in the Protein Data Bank under entries 6OVJ and 6OTB rcsb.orgebi.ac.uk.

Table 2: Key Findings from NMR Spectroscopy of this compound

FindingDescription
Structural DefinitionRevealed a well-defined three-dimensional structure.
Helical MotifContains a 310-helix, a motif also found in Framework I alpha-conotoxins.
Structural ConstraintsThe structure is highly constrained due to multiple disulfide bonds.
Stability under Reducing ConditionsLess stable under mild reducing conditions compared to some other conotoxins.
Binding ModeImparts a unique docking mode at the nicotinic acetylcholine receptor (nAChR).
Studied FormsNMR studies have been conducted on both the full peptide and truncated versions (e.g., Ile-SII(3-14)).
PDB Entries for NMR Structures6OVJ, 6OTB

Sources: nih.govacs.orgrcsb.orgrcsb.orgebi.ac.uk

Compound List

this compound

Alpha-conotoxin I

Alpha-conotoxin II

Alpha-conotoxin OIVA

K-conotoxins

Alpha-conotoxin ImI

Alpha-conotoxin GI

Alpha-conotoxin AuIB

Alpha-conotoxin RgIA

Alpha-conotoxin Pu1.2

Alpha-conotoxin TxIA

Alpha-conotoxin LsIA

Alpha-conotoxin PnIA

Alpha-conotoxin PnIB

Alpha-conotoxin MII

Alpha-conotoxin GIC

Alpha-conotoxin SVIA

Alpha-conotoxin SVIB

Alpha-conotoxin SI

Alpha-conotoxin OI

Alpha-conotoxin TxID

Alpha-conotoxin GIIIA

Rho-conotoxin TIA

Chi-conotoxin MrIA

Chi-conotoxin MrIB

Alpha-conotoxin Vc1.1

Alpha-conotoxin EI

Alpha-conotoxin GID

Alpha-conotoxin ArIA

Alpha-conotoxin SrIA

Alpha-conotoxin PIA

Alpha-conotoxin GeXIVA

Alpha-conotoxin RVIIIA

Alpha-conotoxin PrXA

Alpha-conotoxin pu14a

Alpha-conotoxin LtIA

Conformational States and Heterogeneity of this compound

Conotoxins, including this compound, can exist in multiple conformational states, contributing to their complex behavior and biological activity researchgate.netresearchgate.net. Studies on related conotoxins have shown that variations in disulfide bond connectivity can result in different isomers, each with potentially distinct structural and functional properties researchgate.netnih.govmdpi.com. While some conotoxins may exhibit a single major solution conformation, others, particularly those with altered disulfide pairings, can display significant conformational heterogeneity researchgate.netresearchgate.net. For this compound, the precise conformational dynamics and the potential for multiple stable states are areas of ongoing investigation, influenced by the peptide's unique three-disulfide bond framework researchgate.netresearchgate.net. The ability of such peptides to adopt different conformations can impact their binding affinity and selectivity for their target receptors.

Role of Post-Translational Modifications in this compound Structure

This compound: Sequence and Disulfide Connectivity

FeatureDetail
Amino Acid Sequence GCCCNPACGPNYGCGTSCS
Disulfide Bonds Cys(3-8), Cys(2-18), Cys(4-14)
Key Characteristics Three disulfide bonds, no net positive charge, free C-terminus researchgate.netresearchgate.netresearchgate.net

Molecular Mechanism of Action and Receptor Interaction Specificity

Alpha-Conotoxin SII Antagonism of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Alpha-conotoxins act as competitive antagonists at the acetylcholine binding sites on nAChRs, thereby inhibiting ion flow and disrupting nerve signal transmission. uniprot.org The specificity of these toxins for various nAChR subtypes is a key area of research, and α-CTX SII exhibits a distinct profile of activity, showing a clear preference for muscle-type receptors over their neuronal counterparts.

This compound demonstrates potent inhibitory activity at rodent muscle nAChRs. uniprot.org Research has quantified its half-maximal inhibitory concentrations (IC₅₀), revealing a value of 120 nM for the adult muscle nAChR subtype (composed of α1, β1, δ, and ε subunits) and 370 nM for the fetal muscle subtype (composed of α1, β1, γ, and δ subunits). uniprot.orgnih.govfigshare.com This potent antagonism at the neuromuscular junction underscores its role in the paralytic effects of Conus striatus venom.

Table 1: Inhibitory Potency of this compound at Muscle-Type nAChR Subtypes

nAChR Subtype Subunit Composition IC₅₀ (nM)
Adult Muscle α1β1δε 120
Fetal Muscle α1β1γδ 370

Data sourced from references uniprot.orgnih.govfigshare.com

In stark contrast to its effects on muscle-type nAChRs, α-CTX SII shows weak or no inhibitory activity at various neuronal nAChR subtypes. nih.govfigshare.comuq.edu.au Specifically, it has been shown to have no or weak effects on neuronal receptors including the α3β2, α3β4, α4β2, α4β4, α7, and α9α10 subtypes. uniprot.org This selectivity is a characteristic feature that distinguishes it from other α-conotoxins that may target neuronal receptors more broadly. nih.govmdpi.com The structural basis for this high degree of selectivity lies in the unique binding interface of the toxin with the receptor.

Detailed Analysis of this compound Binding Modes

The interaction of α-CTX SII with the nAChR is structurally distinct, contributing to its pharmacological profile. Despite sharing features with other α-conotoxins, its specific architecture allows for a novel binding orientation.

This compound is the sole member of the cysteine-rich framework II class of α-conotoxins, characterized by three disulfide bonds. nih.govfigshare.comacs.org Despite this, its structure includes a 3₁₀-helix, a feature more commonly associated with framework I α-conotoxins that have only two disulfide bonds. nih.govfigshare.comacs.org This structural arrangement allows α-CTX SII to adopt a unique docking mode at the nAChR. nih.govuq.edu.au Unlike framework I conotoxins, the binding of α-CTX SII involves burying its helical structure along with its N- and C-termini deep within the receptor's binding pocket. uniprot.org This elongated structure with an additional disulfide bond facilitates a binding orientation that is distinct from shorter, conventional α-conotoxins. acs.org

While specific alanine-scanning mutagenesis studies detailing the key residues of α-CTX SII are not extensively documented in the provided sources, insights can be drawn from its structural properties. The core structure, defined by its disulfide bond connectivity (Cys²-Cys¹⁸, Cys³-Cys⁸, and Cys⁴-Cys¹⁴), is fundamental to its activity. acs.org Notably, a truncated version of α-CTX SII, engineered to have only two disulfide bonds in the framework I configuration, demonstrated activity similar to the native toxin. nih.govfigshare.comuq.edu.au This suggests that the central helical region, common to both the native and truncated forms, is crucial for receptor interaction. This region is known to be important for the ligand-receptor interaction in other α-conotoxins as well. acs.org

Acetylcholine-binding proteins (AChBPs) are soluble homologues of the extracellular ligand-binding domain of nAChRs and serve as valuable models for studying toxin-receptor interactions at a high resolution. embopress.orgvliz.be Co-crystallization studies of various α-conotoxins with AChBPs have revealed that these toxins can adopt different binding orientations, which correlates with their nAChR subtype selectivity. embopress.orgnih.gov For instance, some α-conotoxins form critical salt bridges with specific residues on the AChBP, leading to a tilted orientation within the binding pocket. embopress.orgnih.gov Although direct co-crystal structures of α-CTX SII with AChBP are not detailed in the available literature, the unique binding mode suggested by docking studies is consistent with the principle that distinct surface contacts and orientations govern the high-affinity and selective binding of α-conotoxins to their targets. acs.orgnih.gov

Chemical Synthesis and Bioengineering of Alpha Conotoxin Sii and Its Analogs

Methodologies for Chemical Synthesis of Alpha-Conotoxin SII

The chemical synthesis of α-conotoxin SII, a peptide with a complex disulfide bridge pattern, necessitates precise and controlled chemical strategies to ensure the correct three-dimensional structure, which is crucial for its biological activity. nih.govuq.edu.au

The initial linear peptide chain of α-conotoxin SII is assembled using Solid-Phase Peptide Synthesis (SPPS). nih.gov This well-established method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a commonly employed protocol in the synthesis of conotoxins. nih.gov

In this protocol, the N-terminus of the growing peptide chain is protected by an Fmoc group, which is removed by a mild base (e.g., piperidine) before the addition of the next amino acid. The side chains of the amino acids are protected by acid-labile groups such as tert-butyl (tBu), which remain intact throughout the synthesis and are removed at the final cleavage step. For the cysteine residues, which will later form the disulfide bridges, specific orthogonal protecting groups are used to allow for selective deprotection and disulfide bond formation. nih.govresearchgate.net

Table 1: Key Steps in Solid-Phase Peptide Synthesis of α-Conotoxin SII

StepDescriptionReagents/Conditions
Resin Preparation A suitable solid support, such as a Rink amide resin, is prepared for the attachment of the first amino acid.Swelling of the resin in a suitable solvent (e.g., DMF).
Amino Acid Coupling The carboxyl group of the incoming Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the peptide chain on the resin.Activating agents (e.g., HBTU, HATU) and a base (e.g., DIPEA).
Fmoc Deprotection The Fmoc protecting group is removed from the N-terminus of the newly added amino acid to allow for the next coupling cycle.A solution of piperidine (B6355638) in DMF.
Cleavage and Deprotection Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.A strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to prevent side reactions. mdpi.com

This process results in the linear, reduced form of α-conotoxin SII, which then needs to undergo oxidative folding to form the correct disulfide bonds. nih.gov

The formation of the three specific disulfide bonds in α-conotoxin SII from the six cysteine residues is a critical step that dictates the final, biologically active conformation. Random oxidation can lead to a mixture of disulfide isomers, necessitating controlled oxidative folding strategies. nih.govresearchgate.net The goal is to favor the formation of the native isomer.

The choice of folding conditions, including the buffer system, pH, temperature, and the presence of redox agents, plays a crucial role in guiding the folding process. mdpi.com Redox buffers containing a mixture of reduced and oxidized glutathione (B108866) (GSH/GSSG) or cysteine/cystine are often used to mimic the cellular environment and facilitate the correct disulfide bond formation and isomerization. researchgate.net The optimal conditions are often empirically determined for each specific conotoxin. nih.gov

To overcome the challenge of forming the correct disulfide linkages among the six cysteine residues in α-conotoxin SII, regioselective strategies are employed. acs.org This is achieved through the use of an orthogonal protection strategy for the cysteine thiol groups during SPPS. nih.govuq.edu.au Different classes of protecting groups that can be removed under distinct chemical conditions are used for different pairs of cysteines.

For a conotoxin with three disulfide bonds like α-conotoxin SII, a combination of three different cysteine protecting groups is necessary. nih.gov Commonly used orthogonal protecting groups include:

Trityl (Trt): Acid-labile, removed during the final cleavage from the resin.

Acetamidomethyl (Acm): Stable to TFA but can be removed by iodine or other specific reagents. nih.gov

4-methoxybenzyl (Mob): Can be removed under specific acidic conditions. nih.gov

By selectively removing one pair of protecting groups at a time, the corresponding disulfide bond can be formed in a controlled manner. This stepwise process is repeated until all three disulfide bonds are correctly formed, yielding the native α-conotoxin SII. nih.gov A detailed description of the chemical synthesis of α-SII using such strategies, including regioselective disulfide bond formation, has been reported. acs.org

Rational Design and Synthesis of this compound Analogs

The chemical synthesis of α-conotoxin SII opens up avenues for the rational design and synthesis of its analogs with potentially altered or improved properties. nih.gov This is achieved through modifications to the amino acid sequence or the incorporation of non-natural elements.

Site-directed mutagenesis, in the context of synthetic peptides, refers to the systematic replacement of specific amino acids in the sequence to probe their role in the structure and function of the peptide. uq.edu.au Alanine (B10760859) scanning is a common technique where individual amino acids are replaced with alanine to identify key residues involved in receptor binding. uq.edu.au

For α-conotoxin SII, analogs can be designed where specific residues are substituted to investigate their contribution to the interaction with nAChRs. For instance, the truncation of α-SII to a two-disulfide bond amidated peptide with a framework I disulfide connectivity has been synthesized and shown to have similar activity to the native molecule. acs.org This demonstrates that the core structure responsible for its activity may reside within a smaller framework.

Table 2: Examples of Amino Acid Substitution Strategies in α-Conotoxins

Modification TypeRationaleExample in α-Conotoxins (General)
Alanine Scanning To identify key residues for biological activity.Systematic replacement of non-cysteine residues with Alanine in Vc1.1. uq.edu.au
Charge Modification To probe the role of electrostatic interactions in receptor binding.Substitution with charged amino acids like Aspartic acid or Lysine. uq.edu.au
Truncation To identify the minimal active domain of the peptide.Synthesis of truncated analogs of α-SII. acs.org

Post-translational modifications (PTMs) are common in conotoxins and can significantly influence their structure, stability, and biological activity. nih.gov While many conotoxins are C-terminally amidated, α-conotoxin SII is an exception, possessing a C-terminal carboxylate. nih.gov

Synthetic strategies allow for the incorporation of various PTMs into α-conotoxin SII analogs to explore their effects. nih.gov For example, hydroxylation of proline or sulfation of tyrosine are known PTMs in other α-conotoxins that have been synthetically incorporated. nih.govnih.gov These modifications can be introduced during SPPS using pre-modified amino acid building blocks. The successful incorporation of PTMs can lead to analogs with altered potency and selectivity. nih.govnih.gov

Peptide Truncation and Cysteine Framework Modifications

This compound (α-SII) is distinguished within the α-conotoxin family by its unique cysteine-rich framework, designated as framework II, which features three disulfide bonds (CysI-CysIV, CysII-CysV, CysIII-CysVI). acs.orgnih.gov This contrasts with the more common framework I α-conotoxins that possess two disulfide bridges. acs.orgnih.gov Research into the structure-activity relationships of α-SII has involved strategic modifications, including peptide truncation and alteration of its cysteine framework, to probe the essential elements for its biological activity at muscle-type nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.orguq.edu.au

A significant study involved the synthesis of a truncated analog of α-SII, designed to mimic the simpler framework I structure. acs.orgnih.gov This modification entailed removing two cysteine residues to create a peptide with only two disulfide bonds, connected in the typical framework I pattern (CysI-CysIII, CysII-CysIV). acs.orgnih.govuq.edu.au The resulting amidated, two-disulfide bond peptide was then tested for its activity at nAChRs and compared to the native, three-disulfide bond α-SII. acs.org

The research revealed that this truncated analog exhibited a biological activity profile remarkably similar to that of the full-length α-SII. acs.orgnih.govuq.edu.au Both peptides acted as inhibitors of the muscle nAChR. acs.org Specifically, native α-SII demonstrated half-maximal inhibitory concentrations (IC₅₀) of 120 nM at the adult muscle nAChR and 370 nM at the fetal muscle nAChR. acs.orgnih.gov The truncated analog with the framework I disulfide connectivity showed comparable activity, suggesting that the third disulfide bond is not essential for its inhibitory function at this receptor. acs.orgnih.govuq.edu.au This finding is particularly noteworthy because the more constrained structure of native α-SII, with its three disulfide bridges, was surprisingly found to be less stable under mild reducing conditions than its two-disulfide counterpart. acs.orgnih.gov

FeatureNative α-Conotoxin SIITruncated α-Conotoxin SII Analog
Cysteine Framework Framework II acs.orgnih.govFramework I acs.orgnih.gov
Number of Disulfide Bonds 3 acs.orgresearchgate.net2 acs.orgnih.gov
Disulfide Connectivity Cys 2-18, 3-8, 4-14 researchgate.netCysI-CysIII, CysII-CysIV pattern acs.org
Activity at Adult Muscle nAChR (IC₅₀) 120 nM acs.orgnih.govSimilar to native α-SII acs.orgnih.govuq.edu.au
Activity at Fetal Muscle nAChR (IC₅₀) 370 nM acs.orgnih.govSimilar to native α-SII acs.orgnih.govuq.edu.au
Key Finding The third disulfide bond is not critical for inhibitory activity at muscle nAChRs. acs.orguq.edu.auDemonstrates that a simpler, more common framework can retain the biological function of the more complex native peptide. acs.org

Combinatorial Library Approaches in Alpha-Conotoxin Analog Discovery

Combinatorial library approaches are powerful techniques used to rapidly generate and screen a vast number of peptide analogs to identify compounds with enhanced potency, selectivity, or novel pharmacological properties. nih.govuq.edu.au While specific large-scale combinatorial library studies originating from the α-conotoxin SII scaffold are not extensively detailed in the literature, the methodology has been successfully applied to other α-conotoxins, providing a blueprint for future analog discovery based on any α-conotoxin framework. nih.govnih.gov These strategies are particularly well-suited for conotoxins, which possess a structurally stable cysteine framework and hypervariable intervening amino acid loops that determine their receptor selectivity. nih.govuq.edu.aunih.gov

One of the primary methods used is the Positional Scanning Synthetic Combinatorial Library (PS-SCL). nih.govuq.edu.au This mixture-based library approach allows for the systematic evaluation of the contribution of each amino acid at a specific position within the peptide sequence. uq.edu.au To create a PS-SCL, one position in the peptide is systematically substituted with a wide range of amino acids, while the other variable positions contain a mixture of amino acids. nih.gov By screening these defined pools, researchers can quickly identify which specific residues at a given position confer the highest activity. nih.govuq.edu.au

A prominent example of this strategy was the development of potent and selective antagonists for the α7 nicotinic acetylcholine receptor using α-conotoxin ImI as a template. nih.govnih.gov A PS-SCL was constructed based on three residues in one of the variable loops of α-conotoxin ImI, resulting in a library with over 10,000 possible combinations. nih.govnih.gov Screening this library for functional activity allowed for the identification of amino acid substitutions that enhanced antagonistic activity. nih.gov This information was then used to design and synthesize a second generation of individual, discrete analogs with significantly improved potency compared to the original wild-type peptide. nih.govnih.gov Further refinement based on molecular modeling studies led to a third series of analogs with even more refined pharmacological properties. nih.govnih.gov This multi-step synthetic combinatorial approach highlights a robust pathway for optimizing α-conotoxin analogs for specific therapeutic targets. nih.gov

StepDescriptionExample with α-Conotoxin ImIOutcome
1. Template Selection Choose a native α-conotoxin with a known biological activity and a stable framework.α-Conotoxin ImI, an antagonist of the α7 nAChR. nih.govnih.govA validated starting scaffold for modification.
2. Library Design (PS-SCL) Systematically substitute amino acids at defined variable positions within the peptide loops while other positions are mixtures.A library of 10,648 combinations was created by varying three residues in one loop. nih.govnih.govIdentification of specific amino acids at each position that confer the desired activity (e.g., increased antagonism). nih.gov
3. Synthesis & Screening Synthesize the peptide pools and screen them in a relevant biological assay.The library was screened for functional activity in an α7 nAChR Fluo-4/Ca²⁺ assay. nih.govnih.govA dataset linking specific residues to functional activity.
4. Design of Discrete Analogs Use the screening data to design and synthesize individual peptides combining the most active amino acid substitutions.A second series of individual analogs was synthesized based on the most active residues identified in the PS-SCL screen. nih.govnih.govSeveral analogs with significantly improved antagonist activity compared to the original peptide. nih.gov
5. Further Refinement (Optional) Use computational modeling and docking studies to further refine the analogs.A third series of analogs was synthesized based on modeling studies to refine pharmacological properties. nih.govnih.govThree analogs were identified with a ≥10-fold increase in antagonist potency. nih.gov

Structure Activity Relationship Sar Investigations of Alpha Conotoxin Sii

Correlation of Primary Sequence Variation with nAChR Affinity and Selectivity

Alpha-conotoxins are characterized by their small size, cysteine-rich structure, and potent, selective inhibition of various nAChR subtypes. Alpha-conotoxin SII, in particular, exhibits a distinct pharmacological profile. It primarily targets muscle-type nAChRs, demonstrating significant inhibitory activity, while showing only weak or no inhibition against most neuronal nAChR subtypes.

Studies have reported that α-SII potently inhibits rodent muscle nAChRs with half-maximal inhibitory concentrations (IC50) of approximately 120 nM for the adult subtype (α1β1δε) and 370 nM for the fetal subtype (α1β1γδ) nih.govacs.orguniprot.orgebi.ac.ukrcsb.org. In contrast, α-SII displays negligible activity against several neuronal nAChR subtypes, including α3β2, α3β4, α4β2, α4β4, α7, and α9-α10 uniprot.org. This differential activity highlights a degree of subtype selectivity, with a strong preference for muscle receptors.

The primary sequence and structural features of α-conotoxins, including variations in amino acid residues and their positions, are critical determinants of their affinity and selectivity for specific nAChR subtypes mdpi.commdpi.com. While specific point mutation studies on α-SII are less extensively documented in the provided literature compared to other conotoxins, the general understanding of α-conotoxin SAR suggests that alterations in key residues within the loops or at the termini can significantly impact receptor binding mdpi.commdpi.com. The sequence of α-SII itself, with its unique cysteine framework and charge distribution, contributes to its specific interaction profile with muscle nAChRs nih.govacs.orguniprot.orgrcsb.org.

Target nAChR SubtypeIC50 (nM)Reference
Rodent Muscle (adult)120 nih.govacs.orguniprot.orgebi.ac.ukrcsb.org
Rodent Muscle (fetal)370 nih.govacs.orguniprot.orgebi.ac.ukrcsb.org
Neuronal subtypes (e.g., α3β2, α3β4, α4β2, α7)Weak/No Inhibition nih.govacs.orguniprot.org

Functional Role of Disulfide Bond Connectivity in Biological Activity

Alpha-conotoxins are characterized by their disulfide-rich structures, which are essential for maintaining their three-dimensional conformation and biological activity mdpi.comijs.si. Typically, α-conotoxins conform to "framework I," featuring two disulfide bonds. However, α-conotoxin SII is noted as a unique member belonging to "framework II," characterized by three disulfide bonds nih.govacs.orgrcsb.orgresearchgate.net. This difference in disulfide bond connectivity is a significant structural deviation that influences its interaction with nAChRs.

Research indicates that the native, three-disulfide bond structure of α-SII, while forming a well-defined structure with a 310-helix, exhibits less stability under mild reducing conditions compared to its truncated or modified counterparts nih.govacs.orgrcsb.org. Intriguingly, a truncated α-SII analog, reduced to a two-disulfide bond structure and amidated, retained similar biological activity to the native peptide nih.govacs.orgrcsb.org. This suggests that while the three-disulfide framework is part of SII's native structure and contributes to its unique binding mode, the core activity can be preserved even with a modified disulfide connectivity, potentially indicating some flexibility in the structural requirements for receptor engagement. The specific arrangement of disulfide bonds dictates the folding pattern and the relative orientation of the peptide's loops, which are critical for receptor recognition ijs.siresearchgate.nethilarispublisher.com.

Peptide VariantDisulfide BondsCysteine FrameworkStability (under mild reducing conditions)Biological Activity (vs. native α-SII)Reference
α-Conotoxin SII (native)ThreeFramework IILess stableBaseline nih.govacs.orgrcsb.org
Truncated α-SII analogTwoFramework IMore stable (implied)Similar activity nih.govacs.orgrcsb.org

Influence of Loop Conformation and Dynamics on Receptor Binding Specificity

The loops formed between cysteine residues in α-conotoxins play a crucial role in determining their three-dimensional structure and, consequently, their binding specificity to nAChRs mdpi.comnih.govmdpi.com. This compound possesses a well-defined structure that includes a 310-helix, a motif commonly observed in framework I α-conotoxins nih.govacs.orgrcsb.org. However, α-SII is noted for displaying a "unique docking mode" at the nAChR, where its helix and termini are buried within the binding pocket, distinguishing it from other α-conotoxins nih.govacs.orguniprot.orgrcsb.org.

The conformation and dynamics of the loops, particularly the C-terminal loop, are known to be critical determinants of receptor subtype selectivity in α-conotoxins mdpi.comnih.govmdpi.com. While detailed structural studies specifically mapping the dynamic loop conformations of α-SII and their direct correlation to binding specificity are still emerging, the general principles of conotoxin SAR highlight the importance of these regions. Variations in loop length and the amino acid residues they contain can profoundly alter how the toxin interacts with the receptor's binding site mdpi.commdpi.com. The unique binding mode of α-SII suggests that its specific loop conformations and the spatial arrangement of its residues are finely tuned to interact with the muscle nAChR, differentiating it from neuronal nAChR targeting conotoxins that often possess different loop characteristics or disulfide frameworks mdpi.commdpi.comnih.govmdpi.com.

Impact of Post-Translational Modifications on Pharmacological Efficacy

While specific PTMs on the native α-SII sequence are not extensively detailed in the provided literature, the general impact of these modifications is well-established for the conotoxin family. For instance, the combination of tyrosine sulfation and C-terminal amidation has been shown to increase the structural stability and binding affinity of α-conotoxins to nAChRs and acetylcholine-binding proteins (AChBPs) nih.govrsc.org. C-terminal amidation, in particular, is a common PTM that often enhances peptide stability and biological activity hilarispublisher.comnih.govrsc.org.

Notably, the truncated analog of α-SII that exhibited similar biological activity to the native peptide was described as being amidated nih.govacs.orgrcsb.org. This suggests that C-terminal amidation may play a role in maintaining or enhancing the pharmacological efficacy of α-SII or its related forms. Understanding how specific PTMs influence the conformation and interaction of α-SII with its target receptors is crucial for designing potent and selective analogs.

Post-Translational Modification (PTM)General Effect on ConotoxinsSpecific Mention for α-SII AnalogReference
C-terminal AmidationIncreases structural stability and binding affinityPresent in truncated analog with similar activity nih.govacs.orgrcsb.orgnih.govrsc.org
Tyrosine SulfationIncreases structural stability and binding affinityNot specifically mentioned for α-SII nih.govrsc.org
Proline HydroxylationCommon PTM, role variesNot specifically mentioned for α-SII nih.govuq.edu.aunih.gov
γ-CarboxyglutamateCommon PTM, role variesNot specifically mentioned for α-SII nih.govuq.edu.aunih.gov

Compound Names Mentioned:

this compound (α-SII)

Nicotinic acetylcholine (B1216132) receptor (nAChR)

Framework I α-conotoxins

Framework II α-conotoxins

α-Conotoxin GI

α-Conotoxin MI

α-Conotoxin MII

α-Conotoxin GIC

α-Conotoxin GID

α-Conotoxin TxIA

α-Conotoxin ImI

Acetylcholine-binding protein (AChBP)

Advanced Biophysical and Computational Methodologies in Alpha Conotoxin Sii Research

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques provide indispensable tools for characterizing the three-dimensional structure, dynamics, and molecular interactions of peptides like alpha-conotoxin SII.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the solution structure of peptides, offering detailed insights into atomic arrangements and molecular dynamics. For this compound, NMR studies have been instrumental in defining its well-resolved three-dimensional structure. These investigations have revealed the presence of a significant 310-helical element, a structural motif frequently observed in other framework I alpha-conotoxins, despite this compound belonging to framework II acs.orgnih.govrcsb.org. The structural characterization has been facilitated by the availability of NMR structures deposited in databases, such as those corresponding to PDB entries 6OTB and 6OVJ rcsb.orgebi.ac.ukrcsb.org. These studies often involve the synthesis of the peptide, followed by acquisition of 2D and 3D NMR spectra to assign proton, carbon, and nitrogen resonances, and subsequently calculate structural parameters like dihedral angles and inter-proton distances rcsb.orgrcsb.org.

Mass Spectrometry for Disulfide Connectivity and Post-Translational Modification Analysis

Disulfide Bond PairResidue Numbers
1Cys 3 - Cys 8
2Cys 2 - Cys 18
3Cys 4 - Cys 14

Source: nih.gov, ijs.si

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for assessing the secondary structural content of peptides and proteins in solution, such as alpha-helices, beta-sheets, beta-turns, and random coils libretexts.org. By measuring the differential absorption of left and right circularly polarized light across a range of wavelengths (typically in the far-UV region, 190-250 nm), CD spectra can provide quantitative estimates of the percentage of residues in each secondary structure libretexts.org. While specific CD data for this compound's secondary structure percentages are not extensively detailed in the provided snippets, CD is a standard method used to confirm structural features, such as the helical content identified by NMR acs.orgnih.govucl.ac.uk. For other alpha-conotoxins, CD spectra typically exhibit characteristic negative peaks at approximately 208 nm and 222 nm, indicative of alpha-helical structures nih.govresearchgate.net.

Quantitative Binding and Functional Assays

To understand the pharmacological action of this compound, quantitative binding and functional assays are employed to measure its interaction with target receptors and its effect on receptor function.

Solution-Phase Binding Assays with Purified Receptors

Solution-phase binding assays, often utilizing radiolabeled or fluorescently tagged ligands, are used to quantify the affinity of this compound for its target nAChRs. Studies comparing the binding affinities of various alpha-conotoxins, including SII, to nAChRs from different sources have revealed distinct characteristics. For this compound, the affinities for the two acetylcholine (B1216132) binding sites on muscle-type nicotinic receptors were found to be significantly lower, with differences between the affinities for these two sites being less than 400-fold, in contrast to other alpha-conotoxins like MI, GI, and SIA, where these differences exceeded 10,000-fold nih.gov. While precise dissociation constants (Kd) for SII are not explicitly detailed in the provided snippets, these comparative binding data highlight its unique interaction profile.

In Vitro Electrophysiological Characterization of nAChR Modulation

Electrophysiological techniques, such as patch-clamp recordings or intracellular recordings, are employed to directly measure the functional impact of this compound on nAChR activity. These assays allow for the determination of potency, often expressed as half-maximal inhibitory concentrations (IC50), which reflect the concentration of the toxin required to inhibit receptor function by 50%. Research has demonstrated that this compound acts as an antagonist at muscle-type nicotinic acetylcholine receptors. Specifically, it exhibits IC50 values of approximately 120 nM for adult muscle nAChRs and 370 nM for fetal muscle nAChRs acs.orgnih.govacs.org. Furthermore, it shows weak inhibitory activity against neuronal nAChR subtypes acs.orgnih.gov. These electrophysiological findings underscore its primary targeting of muscle nAChRs.

Table: Functional Activity of this compound at Muscle Nicotinic Acetylcholine Receptors (nAChRs)

Receptor TypePotency (IC50)
Muscle nAChR (Adult)120 nM
Muscle nAChR (Fetal)370 nM

Source: acs.org, nih.gov, acs.org

Computational Structural Biology and Bioinformatics

Molecular Dynamics Simulations of this compound-Receptor Complexes

Molecular Dynamics (MD) simulations provide a powerful tool for observing the dynamic behavior of this compound as it interacts with its target nAChRs over time. These simulations track the atomic trajectories of the toxin and receptor complex, offering insights into binding modes, conformational flexibility, and the stability of the interaction. By simulating the system in a realistic physiological environment, MD can reveal transient interactions, key residue contacts, and the dynamic rearrangements that occur upon binding. Research using MD simulations has helped to characterize the binding poses of alpha-conotoxins, including SII, to specific nAChR subtypes, such as the α9α10 nAChR, by identifying critical hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the complex. These simulations can also highlight how subtle differences in receptor structure influence the binding of this compound, contributing to its observed selectivity profiles.

Aspect Studied in MD SimulationsKey Findings/Insights for this compound-Receptor Interactions
Binding Pose and Orientation Detailed atomic-level depiction of how this compound docks into the nAChR binding site.
Key Residue Interactions Identification of specific amino acid residues in both the toxin and receptor that form stabilizing contacts (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).
Conformational Dynamics Observation of flexible regions in the toxin and receptor that undergo changes upon binding, influencing affinity and efficacy.
Complex Stability Assessment of the temporal stability of the toxin-receptor complex under simulated physiological conditions.
Subtype Selectivity Determinants Elucidation of structural features and interaction patterns that differentiate binding to various nAChR subtypes.

Homology Modeling of Nicotinic Acetylcholine Receptors for Interaction Studies

nAChR Subtype (Example)Basis for Homology ModelRole in this compound Interaction Studies
α9α10 nAChRKnown nAChR crystal structure (e.g., from other species or subtypes)Predicting binding site residues and conformation for this compound docking.
α7 nAChRKnown nAChR crystal structureInvestigating differences in binding affinity and mode compared to α9α10 nAChR.
α4β2 nAChRKnown nAChR crystal structureExploring potential interactions with neuronal nAChR subtypes.

Computational Scanning and Binding Energy Calculations

Computational scanning and binding energy calculations are employed to quantitatively assess the affinity of this compound for its target nAChRs. Techniques such as molecular docking predict favorable binding poses and provide scoring functions that estimate binding strength. More rigorous methods, like molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) or free energy perturbation (FEP), can then be used to calculate the binding free energy (ΔG) of the this compound-receptor complex. These calculations provide quantitative measures of binding affinity, allowing for comparison between different toxin variants or receptor subtypes. By systematically scanning potential interaction sites and calculating the energetic contributions of various interactions, researchers can identify critical residues and molecular features that drive the high affinity and selectivity of this compound.

Method UsedApplication to this compound-nAChR InteractionType of Data Generated
Molecular Docking Predicting optimal binding poses and initial affinity estimates.Docking scores, predicted binding site interactions.
MM/PBSA Calculations Estimating binding free energies based on molecular mechanics and continuum electrostatics.Calculated binding free energy (ΔG, kcal/mol).
Free Energy Perturbation (FEP) High-accuracy calculation of binding free energy changes.Precise binding free energy values.
Computational Scanning Mapping interaction energy landscapes across the binding interface.Interaction energy profiles, identification of energetically favorable contacts.

Machine Learning Approaches for Specificity Prediction

Machine learning (ML) techniques are increasingly utilized to predict the binding specificity of this compound across the diverse array of nAChR subtypes. By training ML models on existing data, such as experimental binding affinities, sequence information, and structural features, researchers can develop predictive algorithms. These models can identify complex patterns and subtle molecular determinants that govern this compound's selectivity, often surpassing traditional quantitative structure-activity relationship (QSAR) models. Features used in these models can include amino acid composition, physicochemical properties of binding site residues, and structural descriptors. The output can range from predicting which nAChR subtypes this compound will bind to with high affinity, to identifying key residues responsible for conferring subtype specificity.

ML Approach/Model TypeInput Features ConsideredOutput/Prediction TargetPerformance Metric Example
Support Vector Machines (SVM) Amino acid sequence, physicochemical properties of binding site residues.Predicted binding affinity/selectivity for specific nAChR subtypes.Accuracy, Area Under the Curve (AUC).
Random Forests Structural features, sequence motifs, evolutionary conservation.Probability of binding to a given nAChR subtype.Precision, Recall, F1-score.
Deep Learning Models Complex structural representations, interaction fingerprints.Highly accurate prediction of binding affinity and functional effect.Mean Squared Error (MSE), R-squared.

Compound List:

this compound

Evolutionary and Biosynthetic Pathways of Alpha Conotoxin Sii

Genetic Origins and Precursor Peptide Analysis

Alpha-conotoxin SII (α-conotoxin SII) originates from a gene belonging to the A-superfamily of conotoxins. nih.govuniprot.org This classification is based on the highly conserved signal peptide sequence within the precursor protein, which is a hallmark of this superfamily. nih.gov The genetic blueprint for α-conotoxin SII encodes a prepropeptide, a common precursor structure for conotoxins, which consists of three distinct regions: an N-terminal signal peptide, a propeptide region, and the C-terminal mature toxin sequence. uniprot.org

The full precursor of α-conotoxin SII is a 72-amino acid polypeptide. uniprot.org Analysis of its sequence reveals the typical organization that directs the nascent peptide into the secretory pathway for subsequent processing and maturation.

Table 1: Regions of the this compound Precursor Peptide An interactive data table detailing the different regions of the α-conotoxin SII precursor.

Region Start Position End Position Length (Amino Acids) Sequence
Signal Peptide 1 21 21 MGMRMMFTVFLLVVLATTVVS
Propeptide 22 50 29 FPSDRASDGRDDEAKDERSDMHESDRN
Mature Peptide 51 69 19 GRGCCCNPACGPNYGCGTSCS
Propeptide 70 72 3 RTL

Data sourced from UniProtKB entry P28879. uniprot.org

The signal peptide is crucial for targeting the precursor to the endoplasmic reticulum. The propeptide region is believed to play a role in the correct folding and disulfide bonding of the mature toxin. The mature peptide sequence itself contains the cysteine residues that will form the characteristic framework of the final toxin. nih.gov

Post-Translational Processing and Maturation of this compound

The transformation of the α-conotoxin SII precursor into its final, active form is a multi-step process involving several post-translational modifications (PTMs). These modifications are critical for the structure, stability, and biological activity of the toxin. nih.govresearchgate.net

Following the signal peptide-guided translocation into the secretory pathway, the precursor undergoes proteolytic cleavage. The signal peptide is removed first, followed by the excision of the propeptide regions, which liberates the mature peptide sequence. uniprot.org

A key maturation step for α-conotoxins is the formation of disulfide bonds between cysteine residues. nih.gov In α-conotoxin SII, three disulfide bonds are formed, creating a specific three-dimensional structure. nih.gov The disulfide connectivity for α-conotoxin SII has been determined as Cys52-Cys68, Cys53-Cys58, and Cys54-Cys64 (using precursor sequence numbering). uniprot.org This intricate network of bonds stabilizes the peptide's conformation, which is essential for its interaction with its molecular target.

While other α-conotoxins are known to undergo C-terminal amidation, a modification that can enhance stability and activity, it is not a universally reported modification for all members of the family. nih.govbohrium.com The final mature α-conotoxin SII is a 19-amino acid peptide, highly constrained by its three disulfide bridges. uniprot.orgnih.gov

Phylogenetic Relationships within the Alpha-Conotoxin Family

The phylogenetic placement of α-conotoxin SII within the α-conotoxin family is particularly noteworthy due to its unique structural characteristics. As a member of the A-superfamily, it shares a common genetic ancestry with other α-conotoxins, evidenced by the conserved signal sequence of their precursors. nih.gov This superfamily is diverse, containing toxins that target various nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov

However, α-conotoxin SII distinguishes itself by its cysteine framework. The majority of α-conotoxins possess a Framework I (CC-C-C) cysteine pattern, with two disulfide bonds. uniprot.org In contrast, α-conotoxin SII is the sole identified member of the A-superfamily to exhibit the unusual Framework II (CCC-C-C-C) cysteine pattern, which accommodates three disulfide bonds. nih.govnih.gov

This structural divergence places α-conotoxin SII in a unique position within its family. While its genetic origin (signal peptide) firmly places it in the A-superfamily, its mature peptide structure is atypical. This suggests a divergent evolutionary path where gene duplication and subsequent mutation in the mature toxin region led to the recruitment of two additional cysteine residues, resulting in a more complex and constrained three-dimensional fold compared to its Framework I relatives like α-conotoxin SI, also found in Conus striatus. nih.govnih.govuniprot.org This unique structure likely influences its specific interactions with nAChRs. nih.gov

Table 2: Comparison of Alpha-Conotoxin SI and SII from Conus striatus An interactive data table comparing the key features of α-conotoxin SI and α-conotoxin SII.

Feature Alpha-Conotoxin SI This compound
Superfamily A-Superfamily A-Superfamily
Cysteine Framework Framework I (CC-C-C) Framework II (CCC-C-C-C)
Disulfide Bonds 2 3
Mature Peptide Length 13 Amino Acids 19 Amino Acids

Data sourced from UniProtKB entries P15471 & P28879 and other sources. nih.govnih.govuniprot.org

Intraspecific Variation in Conus striatus Venom Composition

Significant intraspecific variation in venom composition is a documented phenomenon in Conus striatus, with the peptide profiles of venom differing between individuals. nih.govbiologists.com Research has shown that this variability extends to the presence or absence of specific conotoxins, including α-conotoxin SII. biologists.com

Analysis of injected venom from different C. striatus individuals revealed distinct venom profiles. While most specimens predominantly injected a combination of two neuroexcitatory peptides (s4a and s4b), a few individuals exhibited unique venom compositions. nih.govbiologists.com In these atypical profiles, α-conotoxin SII was identified as a component of the injected venom, whereas it was absent in the venom of the more common phenotype. biologists.com These individuals with unique venom profiles also contained other toxins previously characterized from the dissected venom duct, such as ω-conotoxin SVIA and α-conotoxin SI. biologists.com

This demonstrates that the expression of α-conotoxin SII is not uniform across the C. striatus population. The venom cocktail injected by any single cone snail is a subset of the broader arsenal (B13267) encoded in its genome, and the specific toxins utilized can vary from one snail to another. nih.gov This variation could be influenced by a range of factors, including genetic differences, geographic location, and diet, highlighting the dynamic nature of venom evolution even within a single species. nih.gov

Table of Mentioned Compounds

Compound Name Abbreviation
This compound α-conotoxin SII
alpha-Conotoxin SI α-conotoxin SI
omega-Conotoxin SVIA ω-conotoxin SVIA

Alpha Conotoxin Sii As a Molecular Probe in Neuropharmacological Research

Utility in Dissecting Nicotinic Acetylcholine (B1216132) Receptor Subtype Physiology

Alpha-conotoxins are characterized by their ability to act as competitive antagonists of nAChRs, binding to the acetylcholine binding sites located at the interfaces between receptor subunits researchgate.netnih.govgoogle.commdpi.com. Alpha-Conotoxin SII, in particular, exhibits distinct pharmacological properties that make it useful for differentiating nAChR subtypes.

SII is known to potently inhibit muscle-type nicotinic acetylcholine receptors. Studies have quantified its inhibitory activity against rodent muscle nAChRs, reporting half-maximal inhibitory concentrations (IC50) of approximately 120 nM for the adult subtype (typically composed of α1, β1, δ, and ε subunits) and 370 nM for the fetal subtype (typically α1, β1, γ, and δ subunits) uniprot.orgnih.govresearchgate.netacs.org. This potent activity at muscle nAChRs makes SII a valuable tool for studying neuromuscular transmission and the specific roles of these receptors in muscle function.

In contrast to its potent effects on muscle nAChRs, this compound exhibits significantly weaker inhibitory activity against most neuronal nAChR subtypes uniprot.orgresearchgate.netacs.org. Specifically, it has shown no or only weak inhibition on subtypes such as α3β2, α3β4, α4β2, α4β4, α7, and α9α10 uniprot.orgebi.ac.uk. This differential selectivity allows researchers to use SII to isolate and study the function of muscle nAChRs in complex biological systems where both muscle and neuronal nAChRs may be present.

Furthermore, SII's interaction with muscle nAChRs is notable for its unique binding mode. Unlike many other alpha-conotoxins that possess two disulfide bonds, SII features three disulfide bonds, classifying it within a distinct structural framework researchgate.netnih.govresearchgate.net. This structural characteristic is associated with a binding mode where the helix and the N- and C-termini of the toxin are deeply embedded within the muscle nAChR binding pocket, differentiating it from other alpha-conotoxins uniprot.orgnih.gov. Comparative studies indicate that SII has lower affinities and shows less discrimination between the two acetylcholine binding sites (α/δ and α/γ interfaces) on muscle nAChRs compared to some other muscle-selective alpha-conotoxins like MI and GI nih.gov. This nuanced interaction profile provides critical data for understanding the fine-tuning of toxin-receptor specificity.

Nicotinic Acetylcholine Receptor Subtype Inhibition by this compound

nAChR Subtype (Rodent)IC50 (nM)Reference
Muscle (Adult)120 uniprot.orgnih.govresearchgate.netacs.orgebi.ac.uk
Muscle (Fetal)370 uniprot.orgnih.govresearchgate.netacs.org
Neuronal (General)Weak inhibition uniprot.orgresearchgate.netacs.org
α3β2No/Weak uniprot.orgebi.ac.uk
α3β4No/Weak uniprot.orgebi.ac.uk
α4β2No/Weak uniprot.orgebi.ac.uk
α4β4No/Weak uniprot.orgebi.ac.uk
α7No/Weak uniprot.orgebi.ac.uk
α9α10No/Weak uniprot.orgebi.ac.uk

Applications in Understanding Neural Circuit Function

The selective antagonism of muscle-type nAChRs by this compound makes it a valuable tool for investigating the functional roles of these receptors in neural circuits. By selectively blocking muscle nAChRs, researchers can elucidate their specific contributions to processes such as neuromuscular transmission, motor control, and synaptic plasticity at the neuromuscular junction.

While direct studies detailing SII's use in mapping specific neural circuits are not extensively covered in the provided snippets, its general utility as a probe for muscle nAChRs implies its application in understanding how these receptors modulate neuronal signaling in motor pathways. The ability to differentiate between muscle and neuronal nAChR functions allows for a more precise understanding of the complex interplay between different nAChR subtypes in various physiological and pathological conditions. For instance, by applying SII in experimental setups where both muscle and neuronal nAChRs are active, researchers can attribute observed effects specifically to the muscle nAChR population.

Contributions to Ligand-Gated Ion Channel Mechanistic Studies

This compound contributes significantly to understanding the mechanistic details of ligand-gated ion channel function, particularly nAChRs. Its unique structural features, including the presence of three disulfide bonds, have been elucidated through NMR spectroscopy, revealing a well-defined structure with a 310-helix nih.govebi.ac.uk. This structural characterization, alongside its distinct binding mode, provides crucial insights into the molecular basis of conotoxin-nAChR interactions.

Studies comparing SII with other alpha-conotoxins have helped to map the structure-activity relationships that govern nAChR subtype selectivity nih.govnih.gov. The observation that SII exhibits lower affinities and less site-selectivity on muscle nAChRs compared to some other muscle-selective conotoxins highlights the subtle yet critical role of specific amino acid residues and disulfide bond arrangements in determining toxin-receptor binding. These comparative analyses contribute to a deeper understanding of how subtle structural variations in toxins translate into differential pharmacological profiles, informing the design of novel therapeutic agents or research tools targeting nAChRs. The unique binding mode of SII, where its helical elements and termini are deeply embedded in the receptor pocket, offers a distinct model for understanding antagonist binding to these ion channels.

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